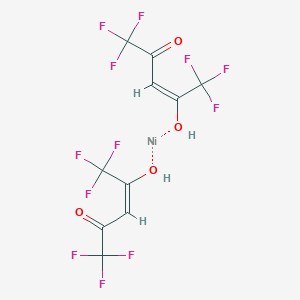
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O')nickel
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel is a coordination compound where nickel is complexed with two molecules of 1,1,1,5,5,5-hexafluoropentane-2,4-dione
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel typically involves the reaction of nickel(II) salts with 1,1,1,5,5,5-hexafluoropentane-2,4-dione in the presence of a base. A common method is to dissolve nickel(II) acetate in a suitable solvent such as ethanol, followed by the addition of 1,1,1,5,5,5-hexafluoropentane-2,4-dione and a base like sodium hydroxide. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the desired complex precipitates out .
Industrial Production Methods
While specific industrial production methods for Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel can undergo various chemical reactions, including:
Substitution Reactions: The ligand exchange reactions where the hexafluoropentane-2,4-dione ligands can be replaced by other ligands.
Oxidation-Reduction Reactions: The nickel center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form adducts with other ligands, leading to the formation of new coordination complexes.
Common Reagents and Conditions
Common reagents used in these reactions include other metal salts, organic ligands, and bases. Reaction conditions typically involve solvents like ethanol, methanol, or acetonitrile, and temperatures ranging from room temperature to slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield new nickel complexes with different ligands, while redox reactions may produce nickel complexes in different oxidation states .
Applications De Recherche Scientifique
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel has several scientific research applications:
Catalysis: It can act as a catalyst in various organic transformations, including cross-coupling reactions and polymerization processes.
Materials Science: The compound is used in the synthesis of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of nickel and the effects of fluorinated ligands.
Biological Studies: Research is ongoing to explore its potential biological activities and interactions with biomolecules.
Mécanisme D'action
The mechanism by which Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel exerts its effects depends on the specific application. In catalysis, the nickel center often acts as the active site, facilitating the formation and breaking of chemical bonds. The hexafluoropentane-2,4-dione ligands can influence the electronic properties of the nickel center, enhancing its reactivity. In coordination chemistry, the compound’s ability to form stable complexes with various ligands is key to its function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)copper: Similar in structure but with copper as the central metal.
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)palladium: Palladium replaces nickel in this analogous compound
Uniqueness
Bis(1,1,1,5,5,5-hexafluoropentane-2,4-dionato-O,O’)nickel is unique due to the specific electronic and steric effects imparted by the hexafluoropentane-2,4-dione ligands. These effects can significantly influence the reactivity and stability of the nickel center, making it distinct from its copper and palladium analogs .
Propriétés
Numéro CAS |
14949-69-0 |
|---|---|
Formule moléculaire |
C10H8F12NiO6 |
Poids moléculaire |
510.84 g/mol |
Nom IUPAC |
1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;nickel;dihydrate |
InChI |
InChI=1S/2C5H2F6O2.Ni.2H2O/c2*6-4(7,8)2(12)1-3(13)5(9,10)11;;;/h2*1,12H;;2*1H2 |
Clé InChI |
WJKVOHHIUHGEGU-UHFFFAOYSA-N |
SMILES |
C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Ni+2] |
SMILES isomérique |
C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.[Ni] |
SMILES canonique |
C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.O.[Ni] |
Key on ui other cas no. |
14949-69-0 |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















